
Methyl 1,3-dinitrocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-dinitrocyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with nitro groups and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dinitrocyclobutane-1-carboxylate typically involves the nitration of cyclobutane derivatives. One common method includes the reaction of cyclobutane-1,3-dicarboxylic acid with nitric acid in the presence of sulfuric acid, followed by esterification with methanol to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nitration and esterification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dinitrocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 1,3-dinitrocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of methyl 1,3-dinitrocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the cyclobutane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,3-dinitrocyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Methyl 1,3-dinitrobenzene-1-carboxylate: Similar structure but with a benzene ring instead of a cyclobutane ring.
Uniqueness
Methyl 1,3-dinitrocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclohexane and benzene analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H8N2O6 |
|---|---|
Molecular Weight |
204.14 g/mol |
IUPAC Name |
methyl 1,3-dinitrocyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H8N2O6/c1-14-5(9)6(8(12)13)2-4(3-6)7(10)11/h4H,2-3H2,1H3 |
InChI Key |
SHJMEQUARYOZBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)
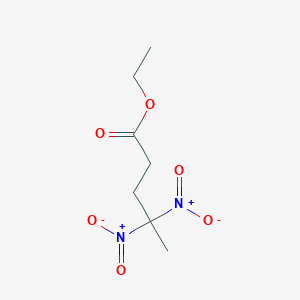
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
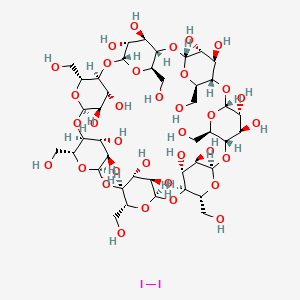
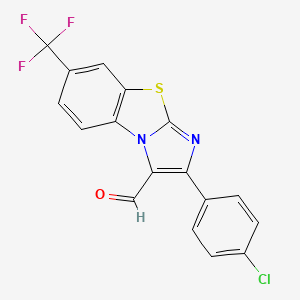
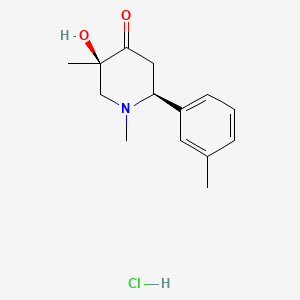
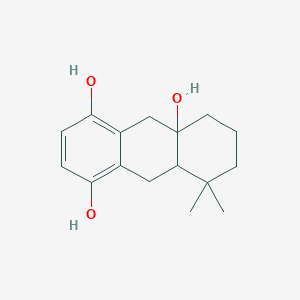
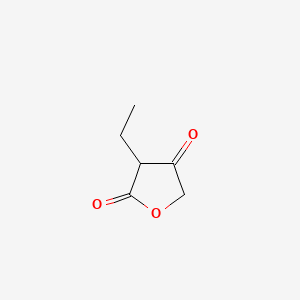
![5-[2-(Dimethylamino)ethyl]-2-methoxyphenol](/img/structure/B13810295.png)
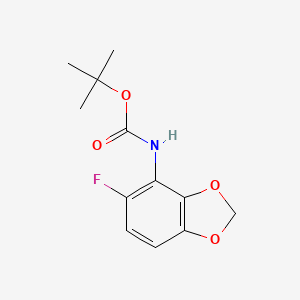
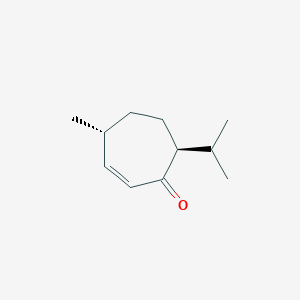

![N-(4-fluorophenyl)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B13810326.png)
